![molecular formula C9H14F6N2O4 B2420944 [(2R)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid) CAS No. 2007919-70-0](/img/structure/B2420944.png)
[(2R)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid)
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Overview
Description
“[(2R)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid)” is a chemical compound with the formula C9H14F6N2O4 and a molecular weight of 328.21 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is ®- (1-methylazetidin-2-yl)methanamine bis (2,2,2-trifluoroacetate). The Smiles representation is CN1CC [C@@H]1CN.O=C (O)C (F) (F)F.O=C (O)C (F) (F)F .Physical And Chemical Properties Analysis
This compound has a molecular weight of 328.21 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Anticancer Properties : A study found that bis-phenoxyacetic acids, related to the chemical structure , showed promising anticancer properties against a range of cancer types including lung, colon, melanoma, renal, ovarian, CNS, and leukemia (Holla, Poojary, Rao, & Shivananda, 2002).
Synthesis of Novel Compounds : Another research demonstrated the novel synthesis of derivatives using compounds similar to “[(2R)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid)”, which could be pivotal in the development of new chemical entities (Zyuzin, 2020).
Magnetic Properties in Complexes : Research on dinickel(II) complexes with pyridine-substituted bis(triazolylmethyl)amine ligands, which are structurally related, revealed insights into their structures and magnetic properties, indicating potential applications in material science (Sangtrirutnugul et al., 2020).
Antitumor Activity of Silver Complexes : A study explored the in vitro antitumor activity of silver(I) complexes in human cancer cell lines, demonstrating their effectiveness in overcoming cisplatin resistance (Pellei et al., 2023).
MRI Contrast Agents : Research into GdDO3A-type bismacrocyclic complexes, related to the chemical structure of interest, showed potential as "smart" magnetic resonance imaging contrast agents, with sensitivity towards calcium ions (Mishra et al., 2008).
Synthesis and Electrochemistry of Complexes : Another study focused on the synthesis and electrochemical investigation of dinuclear copper(II) and iron(III) complexes with multidentate ligands, showcasing their potential in electrochemical applications (You & Wei, 2014).
Antimicrobial and Antifungal Properties : Research on bis(benzimidazole) and trithiocyanurate complexes highlighted their potential antimicrobial and antifungal properties, which could be significant in treating infections (Kopel et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
The hydrolysis of methenamine to formaldehyde in acidic environments suggests that it may affect pathways related to bacterial metabolism in the urinary tract .
Pharmacokinetics
It’s known that the ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within 1/2 hour .
Result of Action
The hydrolysis of methenamine to formaldehyde in acidic environments suggests that it may have bactericidal effects in the urinary tract .
Action Environment
The ph of the environment plays a crucial role in the antibacterial activity of methenamine, a structurally similar compound .
properties
IUPAC Name |
[(2R)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2C2HF3O2/c1-7-3-2-5(7)4-6;2*3-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2*(H,6,7)/t5-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOUSHWUINTLGJ-ZJIMSODOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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